9-(p-Tolyl)carbazole
Overview
Description
9-(p-Tolyl)carbazole: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds containing nitrogen. The structure of this compound consists of a carbazole core with a p-tolyl group attached at the nitrogen atom. This compound is known for its photophysical properties, making it valuable in various applications, particularly in organic electronics and optoelectronics .
Mechanism of Action
Target of Action
Carbazole derivatives have been known to influence various molecular signaling pathways .
Mode of Action
Carbazole derivatives have been reported to interact with their targets and induce changes in cellular processes .
Biochemical Pathways
Carbazole derivatives, such as 9-(p-Tolyl)carbazole, have been reported to influence various biochemical pathways. For instance, some carbazole derivatives have shown anticancer activity by reactivating the P53 molecular signaling pathway. Similarly, other derivatives have demonstrated antifungal activity by acting on the RAS-MAPK pathway .
Result of Action
Carbazole derivatives have been associated with various pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electronic environment can affect the radiative efficiency of carbazole-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Tolyl)carbazole typically involves the reaction of carbazole with p-tolyl halides under basic conditions. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with p-tolyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .
Chemical Reactions Analysis
Types of Reactions: 9-(p-Tolyl)carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9,9-dioxide using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carbazole-9,9-dioxide.
Reduction: Dihydrocarbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
Chemistry: 9-(p-Tolyl)carbazole is used as a building block in the synthesis of various organic compounds. It serves as a donor unit in donor-acceptor systems, which are essential in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in medicinal chemistry. They exhibit various biological activities, such as anticancer, antifungal, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its photophysical properties make it suitable for use in optoelectronic devices, including OLEDs and photovoltaic cells .
Comparison with Similar Compounds
- 9-Phenylcarbazole
- 9-(4-Methylphenyl)carbazole
- 9-(4-Methoxyphenyl)carbazole
Comparison: 9-(p-Tolyl)carbazole is unique due to the presence of the p-tolyl group, which influences its electronic properties and reactivity. Compared to 9-phenylcarbazole, the methyl group in this compound provides additional steric hindrance, affecting its photophysical properties. The presence of different substituents in similar compounds can lead to variations in their electronic and optical characteristics, making each compound suitable for specific applications .
Properties
IUPAC Name |
9-(4-methylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXBXKVMMIGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578409 | |
Record name | 9-(4-Methylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-73-4 | |
Record name | 9-(4-Methylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(p-Tolyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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